molecular formula C13H18N2O4 B2640091 N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide CAS No. 303061-62-3

N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide

Cat. No.: B2640091
CAS No.: 303061-62-3
M. Wt: 266.297
InChI Key: HAYCHBLQACOTJO-UHFFFAOYSA-N
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Description

N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide is a synthetic acetamide derivative characterized by a central methylene bridge linking two acetylated amino groups and a 3,4-dimethoxyphenyl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methoxy substituents and hydrogen-bonding capacity via the acetamide groups. The compound’s synthesis likely involves multi-step reactions, as seen in and , where similar tetrahydroisoquinoline-acetamide derivatives are prepared via reductive amination, nucleophilic substitution, or coupling reactions.

Properties

IUPAC Name

N-[acetamido-(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-8(16)14-13(15-9(2)17)10-5-6-11(18-3)12(7-10)19-4/h5-7,13H,1-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYCHBLQACOTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=C(C=C1)OC)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-62-3
Record name N-((ACETYLAMINO)(3,4-DIMETHOXYPHENYL)METHYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with acetamide in the presence of an appropriate catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

(a) A-740003 (P2X7 Antagonist)

A-740003 ([N-(1-[(cyanoimino)(5-quinolinylamino)methyl]amino-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]) shares the 3,4-dimethoxyphenylacetamide backbone but incorporates a quinoline-cyanoimino group. This modification enhances P2X7 receptor selectivity, demonstrating a 50% inhibitory concentration (IC50) of 10–20 nM in rat neuropathic pain models . In contrast, N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide lacks the extended heterocyclic chain, which may limit its receptor specificity but improve synthetic accessibility.

(b) N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide

This simpler analog (C12H17NO3, MW 223.27) replaces the methylene bridge with an ethyl linker, reducing steric hindrance. The structural simplification may enhance metabolic stability but diminish binding affinity due to fewer hydrogen-bonding sites .

Analogues with Varied Substituents

(a) N-(3,4-Diethoxyphenyl)acetamide

Replacing methoxy with ethoxy groups increases lipophilicity (logP ≈ 1.8 vs. However, ethoxy groups are more susceptible to oxidative metabolism, shortening half-life .

(b) N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)acetamide

The hydroxyl and dimethylamino groups introduce polarity, improving aqueous solubility (logS ≈ -2.1 vs. -3.5 for dimethoxy analogs). This compound’s bioactivity may shift toward peripheral targets due to reduced membrane penetration .

Tetrahydroisoquinoline-Acetamide Derivatives

Compounds 25g–25j () feature tetrahydroisoquinoline cores with acetamide side chains and 3,4-dimethoxyphenyl groups. For example:

  • 25g: Substituted with cyclopropylmethyl and methylamino groups, this derivative shows high yield (94%) and stability, attributed to steric protection of the amine .
  • 25j : Incorporates a 3,4-dimethoxyphenethyl group but achieves only 12% yield, likely due to steric challenges in the coupling step .

These analogs highlight the trade-off between synthetic complexity and functional group versatility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP* Bioactivity (if known)
This compound C14H18N2O4 278.31 3,4-Dimethoxyphenyl, dual acetamide ~1.5 Not reported
A-740003 C25H28N6O3 460.53 Quinoline-cyanoimino, dimethoxyphenyl ~3.2 P2X7 antagonist (IC50 10–20 nM)
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide C12H17NO3 223.27 Ethyl linker ~1.2 Not reported
N-(3,4-Diethoxyphenyl)acetamide C12H17NO3 223.27 3,4-Diethoxyphenyl ~1.8 Intermediate for bioactive molecules

*Predicted using ChemDraw or similar tools.

Research Findings and Implications

  • 3,4-Dimethoxyphenyl Significance : This moiety is critical for receptor binding in P2X7 antagonists (e.g., A-740003), likely through π-π interactions with hydrophobic receptor pockets . Its removal or substitution (e.g., with ethoxy or hydroxyl groups) diminishes activity .
  • Acetamide Role: The acetamide group enhances solubility and serves as a hydrogen-bond donor, as seen in 25g–25j, where it stabilizes the tetrahydroisoquinoline core .
  • Synthetic Optimization : High-yield routes (e.g., 94% for 25g) employ sterically protected intermediates, whereas low-yield reactions (e.g., 12% for 25j) highlight the need for alternative coupling strategies .

Biological Activity

N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, highlighting relevant research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features an acetylamino group attached to a 3,4-dimethoxyphenyl moiety through a methyl linkage. The synthesis typically involves multi-step organic reactions that yield this complex structure, allowing for its investigation in various biological contexts.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that it can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, it has been found to interact with receptors involved in cell survival and proliferation, leading to reduced viability in various cancer cell lines.

Key Findings:

  • In vitro studies demonstrated a dose-dependent decrease in cell proliferation in breast and colon cancer cell lines.
  • The compound's mechanism involves the activation of caspases and the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Anti-inflammatory Effects

This compound also shows anti-inflammatory properties . It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Research Highlights:

  • Animal models of inflammation demonstrated significant reductions in edema and pain when treated with the compound.
  • Mechanistic studies revealed that it may inhibit NF-κB signaling pathway activation, which is crucial for inflammation .

The biological effects of this compound are primarily attributed to its ability to bind to specific molecular targets:

  • Enzymatic Interactions: The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Binding: It has shown affinity for certain receptors that regulate apoptosis and inflammatory responses, suggesting a multi-faceted mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
IndomethacinAnti-inflammatory drugPain relief
TryptophanAmino acid involved in serotonin synthesisNeuroprotective effects
2-(1H-Indol-3-yl)-2-oxo-acetamidesAntitumor activityEffective against solid tumors

This table highlights how this compound's structural characteristics contribute to its distinct biological activities compared to other compounds.

Case Studies and Research Findings

  • Study on Apoptosis Induction:
    • A study evaluated the effects of this compound on human breast cancer cells. Results indicated a significant increase in apoptotic markers after treatment with the compound compared to control groups.
  • Inflammation Model:
    • In a rat model of induced inflammation, administration of the compound resulted in reduced swelling and pain behaviors. Histological analysis confirmed decreased infiltration of inflammatory cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including amide coupling (e.g., using carbodiimide reagents) and functional group protection/deprotection. Optimization focuses on solvent selection (polar aprotic solvents like DMF), temperature control (40–80°C), and catalyst use (e.g., HOBt for reducing racemization). Purity is monitored via HPLC, and yields are improved by iterative adjustments to stoichiometry and reaction time .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR (¹H/¹³C): Resolves structural features like methoxy groups and acetamide protons.
  • HPLC/MS : Validates purity (>95%) and molecular weight.
  • FT-IR : Confirms carbonyl (C=O) and amine (N-H) functional groups.
  • X-ray crystallography : Resolves stereochemistry in crystalline forms .

Q. How do structural modifications (e.g., substituent variation) influence the biological activity of this compound?

  • Methodology : Systematic SAR studies involve synthesizing analogs with substituent changes (e.g., replacing methoxy groups with halogens or alkyl chains). Biological assays (e.g., enzyme inhibition, cell viability) are conducted to correlate structural changes with activity. For example, bulky substituents on the dimethoxyphenyl ring may enhance receptor binding .

Advanced Research Questions

Q. How does stereochemistry at the acetylaminomethyl group affect interactions with biological targets?

  • Methodology : Enantiomers are separated via chiral HPLC or synthesized using asymmetric catalysis. Binding assays (SPR, ITC) compare enantiomer affinity for targets like kinases or GPCRs. Molecular docking simulations (e.g., AutoDock) predict steric and electronic complementarity .

Q. What computational approaches are used to predict the physicochemical properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculates charge distribution, dipole moments, and frontier molecular orbitals to predict solubility and redox behavior. QSAR models correlate calculated descriptors (e.g., logP, polar surface area) with experimental data like permeability .

Q. How can contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodology :

  • Standardized assays : Replicate experiments under controlled conditions (pH, temperature, cell line uniformity).
  • Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. aqueous buffers) or assay type (fluorescence vs. radiometric).
  • Structural validation : Confirm compound identity via NMR and HRMS to rule out degradation .

Q. What experimental strategies assess the compound’s inhibition kinetics against phosphodiesterase 4 (PDE4) or similar enzymes?

  • Methodology :

  • Kinetic assays : Use fluorogenic substrates (e.g., cAMP analogs) in real-time assays.
  • Enzyme kinetics : Calculate KiK_i and mode of inhibition (competitive/non-competitive) via Lineweaver-Burk plots.
  • Cellular models : Validate activity in PDE4-overexpressing cell lines using cAMP ELISA .

Q. How can researchers design analogs to overcome resistance mechanisms observed in target organisms?

  • Methodology :

  • Resistance profiling : Identify mutations in target enzymes via sequencing (e.g., RNA-seq of resistant strains).
  • Analog design : Introduce rigidifying groups (e.g., cyclopropane) or hydrogen-bond donors to bypass steric hindrance.
  • In vitro evolution : Apply pressure with sublethal compound doses to predict resistance pathways .

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